molecular formula C17H21N3O5S2 B2972724 Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865198-86-3

Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2972724
CAS RN: 865198-86-3
M. Wt: 411.49
InChI Key: FYVYQXPDMOBKCP-ZPHPHTNESA-N
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Description

Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as MCBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCBA is a benzothiazole derivative that has a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Catalytic Applications

A significant area of application for this compound lies in its role in catalysis. For instance, ionic liquids regulated with sulfamic acid have been explored for chemoselective transesterification of β-ketoesters, demonstrating good catalytic activity and reuse potential (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003). Similarly, sulfonic acid-functionalized imidazolium salts with FeCl3 offer highly efficient catalysis for the synthesis of benzimidazoles at room temperature, showcasing their utility in green chemistry (A. Khazaei et al., 2011).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is another major application area. Research on the cyclometalated compounds and their preparation and crystal structure analysis has led to the development of novel molecular structures with potential applications in materials science and pharmacology (B. O. and P. Steel, 1998). The ionic liquid-catalyzed C–S bond construction using CO2 as a C1 building block under mild conditions offers a metal-free route to synthesize benzothiazoles, highlighting an eco-friendly synthetic pathway (Xiang Gao et al., 2015).

Solvent Effects and Separations

Research into the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids has shed light on the efficiency of different ionic liquid mixtures in enhancing extraction performance, which is crucial in the petrochemical industry (M. Salleh et al., 2019). Additionally, studies on the spectral characteristics of monocations of related compounds in different solvents provide insights into their behavior and interactions at the molecular level, which is valuable for understanding solvent effects on molecular properties (S. Santra & S. Dogra, 1999).

properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVYQXPDMOBKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(cyclohexanecarbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

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